Chemical properties of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene
Chemical properties of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene
Technical Profile: 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene [1]
Executive Summary
1-Iodo-2-propoxy-4-(trifluoromethyl)benzene (CAS: 2384902-79-6) is a specialized fluorinated aromatic building block utilized primarily in the synthesis of pharmaceutical and agrochemical candidates.[1] Structurally, it combines three distinct functional motifs: a reactive aryl iodide "warhead" for cross-coupling, a lipophilic propoxy ether chain for steric and hydrophobic tuning, and a trifluoromethyl (
This guide details the physicochemical profile, synthetic pathways, and application logic for researchers utilizing this scaffold in lead optimization.
Physicochemical Properties & Molecular Architecture
The molecule’s utility is defined by the interplay between its electron-withdrawing
Table 1: Core Technical Specifications
| Property | Data | Significance |
| CAS Number | 2384902-79-6 | Unique Identifier |
| Molecular Formula | Halogenated Ether | |
| Molecular Weight | 330.09 g/mol | Fragment-like (Rule of 5 compliant) |
| Predicted LogP | ~4.5 - 5.0 | High lipophilicity; blood-brain barrier penetration potential. |
| Boiling Point (Pred.) | ~280°C (at 760 mmHg) | High-boiling liquid/low-melting solid. |
| Electronic Character | Push-Pull System | Propoxy ( |
| Leaving Group | Iodine (C-I Bond) | Weakest C-Halogen bond (~57 kcal/mol), ideal for oxidative addition. |
Structural Analysis
-
The Iodine Handle (C1): Positioned ortho to the propoxy group. The bulky iodine atom combined with the adjacent propoxy chain creates a sterically crowded environment (ortho-effect), which can influence the selectivity of catalytic cycles, often favoring mono-substitution over homocoupling.
-
The Propoxy Tether (C2): Unlike a simple methoxy group, the
-propoxy chain provides significant lipophilic bulk ( hydrophobicity). This is often used to probe hydrophobic pockets in enzyme active sites (e.g., GPCRs or Kinases) where shorter chains fail to achieve binding affinity. -
The Trifluoromethyl Anchor (C4): Located para to the iodine, the
group exerts a strong electron-withdrawing effect, deactivating the ring towards electrophilic aromatic substitution but activating the C-I bond for oxidative addition in metal-catalyzed cross-couplings.
Synthetic Methodology
The synthesis of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene is strictly regiocontrolled. The most robust route avoids direct iodination of the ether (which yields mixtures) and instead relies on the alkylation of a pre-functionalized phenol.
Protocol: Williamson Ether Synthesis Strategy
Rationale: Starting from 2-iodo-5-(trifluoromethyl)phenol ensures the iodine is already locked in the correct position relative to the
Reagents:
-
Substrate: 2-Iodo-5-(trifluoromethyl)phenol
-
Alkylating Agent: 1-Bromopropane (1.2 equiv)
-
Base: Potassium Carbonate (
, 2.0 equiv) -
Solvent: DMF (N,N-Dimethylformamide) or Acetone
Step-by-Step Workflow:
-
Solvation: Dissolve 2-iodo-5-(trifluoromethyl)phenol (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add anhydrous
(2.0 eq). Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution will likely turn yellow. -
Alkylation: Dropwise add 1-bromopropane (1.2 eq).
-
Heating: Heat the reaction mixture to 60°C. Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS. Reaction typically completes in 4–6 hours.
-
Workup (Critical for Purity):
-
Dilute with water (5x volume) to dissolve inorganic salts.
-
Extract with Ethyl Acetate (3x).
-
Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.
-
Dry over
and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes). The product is non-polar and elutes early.
Visual Synthesis Pathway
Figure 1: Retrosynthetic logic flow. Note that commercial sourcing of the intermediate phenol is preferred to avoid difficult isomer separations in Step 1.
Reactivity & Applications in Drug Discovery
This molecule acts as a "Lego block" in medicinal chemistry. The Iodine atom is the connection point.
A. Suzuki-Miyaura Cross-Coupling
The most common application. The electron-poor nature of the ring (due to
-
Partners: Aryl/Heteroaryl boronic acids.
-
Catalyst System:
or with . -
Outcome: Biaryl systems containing the 2-propoxy-4-trifluoromethyl motif.
B. Sonogashira Coupling
Used to introduce alkynyl linkers.
-
Partners: Terminal alkynes.
-
Significance: The steric bulk of the ortho-propoxy group may require higher catalyst loading or smaller ligands (e.g., XPhos) to prevent steric hindrance during the transmetallation step.
C. Buchwald-Hartwig Amination
Replacing the Iodine with an amine.
-
Challenge: The ortho-propoxy group can chelate to the metal center or sterically hinder the approach of bulky amines.
-
Solution: Use of bulky biaryl phosphine ligands (e.g., RuPhos, BrettPhos) is recommended to drive this transformation.
D. Lithium-Halogen Exchange
Treatment with
-
Utility: This nucleophile can then attack ketones, aldehydes, or be trapped with
to form benzoic acids. -
Precaution: The reaction must be kept below -78°C to prevent elimination of the propoxy group or attack on the
(though is generally stable to organolithiums at low temp).
Functional Divergence Diagram
Figure 2: Divergent synthesis capabilities. The scaffold serves as a central hub for generating diverse chemical libraries.
Safety & Handling
-
Hazards: As an aryl iodide, it is potentially irritating to eyes and skin.[2] The fluorinated nature suggests potential persistence; avoid release into the environment.
-
Storage: Light sensitive (C-I bond lability). Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Compatibility: Incompatible with strong oxidizing agents.
References
-
Sigma-Aldrich. (n.d.). 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene Product Sheet. Retrieved from [1]
-
PubChem. (2025).[3] Compound Summary: 1-Iodo-4-(trifluoromethoxy)benzene (Analogous Reactivity).[3] National Library of Medicine. Retrieved from [4]
- Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews. (Contextual grounding for CF3 utility).
- Hartenstein, J. H., et al. (1993). Principles of Organic Synthesis: Williamson Ether Synthesis Protocols.
Sources
- 1. 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene | 2384902-79-6 [sigmaaldrich.com]
- 2. 1-Iodo-4-(trifluoromethyl)benzene(455-13-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 1-Iodo-4-(trifluoromethoxy)benzene | C7H4F3IO | CID 2777294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
